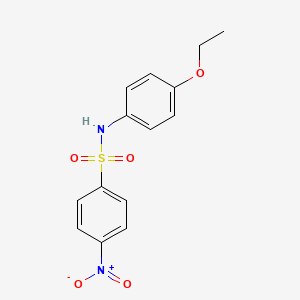![molecular formula C11H12Br3NO5S2 B14239341 4-[4-(Tribromomethanesulfonyl)benzene-1-sulfonyl]morpholine CAS No. 575446-77-4](/img/structure/B14239341.png)
4-[4-(Tribromomethanesulfonyl)benzene-1-sulfonyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(Tribromomethanesulfonyl)benzene-1-sulfonyl]morpholine is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of tribromomethanesulfonyl and benzene-1-sulfonyl groups attached to a morpholine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Tribromomethanesulfonyl)benzene-1-sulfonyl]morpholine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize 4-(Tribromomethanesulfonyl)benzene-1-sulfonyl chloride, which is then reacted with morpholine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistent product quality.
化学反应分析
Types of Reactions
4-[4-(Tribromomethanesulfonyl)benzene-1-sulfonyl]morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tribromomethanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.
科学研究应用
4-[4-(Tribromomethanesulfonyl)benzene-1-sulfonyl]morpholine has several scientific research applications, including:
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-[4-(Tribromomethanesulfonyl)benzene-1-sulfonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of tribromomethanesulfonyl.
1-Bromo-4-(trifluoromethyl)sulfonyl benzene: Contains a bromine atom and trifluoromethyl group, offering different reactivity and applications.
Uniqueness
4-[4-(Tribromomethanesulfonyl)benzene-1-sulfonyl]morpholine is unique due to the presence of the tribromomethanesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies where other similar compounds may not be as effective.
属性
CAS 编号 |
575446-77-4 |
|---|---|
分子式 |
C11H12Br3NO5S2 |
分子量 |
542.1 g/mol |
IUPAC 名称 |
4-[4-(tribromomethylsulfonyl)phenyl]sulfonylmorpholine |
InChI |
InChI=1S/C11H12Br3NO5S2/c12-11(13,14)21(16,17)9-1-3-10(4-2-9)22(18,19)15-5-7-20-8-6-15/h1-4H,5-8H2 |
InChI 键 |
SCYSIAFBPRIQQU-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)C(Br)(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


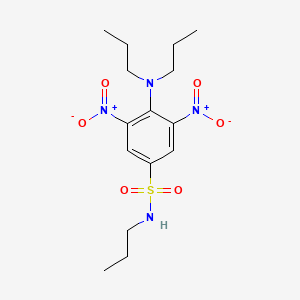
![N-(4-{2-Ethyl-4-[3-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14239265.png)


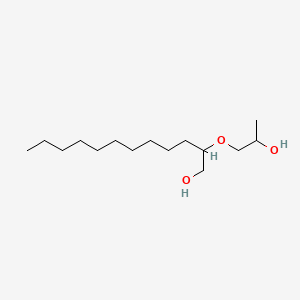
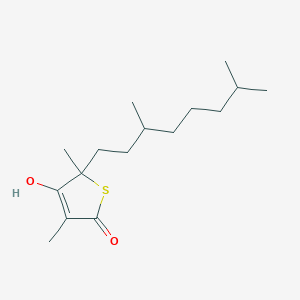
methanone](/img/structure/B14239296.png)

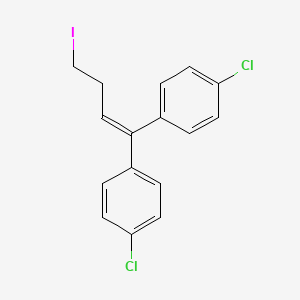
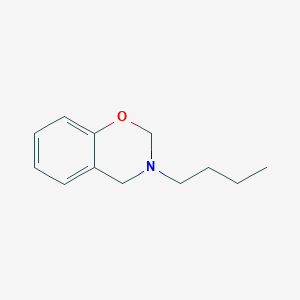
![Ethyl [(3R)-3-hydroxy-3-(thiophen-2-yl)propyl]methylcarbamate](/img/structure/B14239310.png)
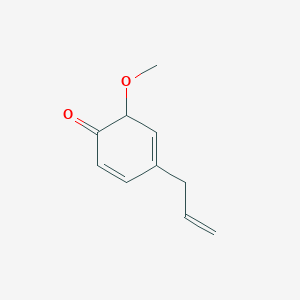
![N-{2-[Bis(2-hydroxyethyl)amino]ethyl}nonanamide](/img/structure/B14239333.png)
